Mtr-Arg-OH.H2O

Description

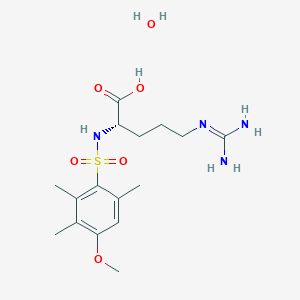

Nω-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine monohydrate (Mtr-Arg-OH·H₂O), with the chemical formula C₁₆H₂₆N₄O₅S·H₂O and CAS number 80745-10-4, is a protected derivative of L-arginine. It features the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group attached to the guanidine side chain of arginine, leaving the α-amino and carboxyl groups free for peptide synthesis applications . Key properties include:

Properties

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]pentanoic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O5S.H2O/c1-9-8-13(25-4)10(2)11(3)14(9)26(23,24)20-12(15(21)22)6-5-7-19-16(17)18;/h8,12,20H,5-7H2,1-4H3,(H,21,22)(H4,17,18,19);1H2/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWZNMKNSZHWNY-YDALLXLXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(CCCN=C(N)N)C(=O)O)C)C)OC.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C)C)OC.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selective Guanidine Protection

The Mtr group is introduced to the δ-guanidine nitrogen of arginine via sulfonylation. Source demonstrates that Fmoc-Arg(Mtr)-OH is synthesized by reacting Fmoc-Arg-OH with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl) in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction is catalyzed by a tertiary amine base, typically N,N-diisopropylethylamine (DIPEA), to deprotonate the guanidine group and facilitate nucleophilic attack.

Critical Parameters :

-

Molar Ratio : A 1.2:1 excess of Mtr-Cl to arginine ensures complete sulfonylation.

-

Temperature : Reactions proceed at 0–5°C to minimize side reactions at the α-amino group.

-

Workup : Unreacted sulfonyl chloride is quenched with aqueous sodium bicarbonate, and the product is extracted into ethyl acetate. The organic layer is dried over magnesium sulfate and concentrated.

Crystallization as Monohydrate

Post-synthesis, the Mtr-Arg-OH is crystallized from a water-miscible solvent system (e.g., acetone/water) to form the monohydrate. Source highlights that slow evaporation at 4°C yields crystals with consistent stoichiometry, confirmed by Karl Fischer titration and X-ray diffraction.

Solid-Phase Peptide Synthesis (SPPS) Applications

Deprotection and Purification

After peptide assembly, the Mtr group is removed using a mixture of TFA, triisopropylsilane (TIS), and water (95:2.5:2.5 v/v) over 2–4 hours. Source emphasizes that prolonged exposure to TFA (>6 hours) risks arginine side-chain modification, necessitating precise timing. Crude peptides are purified via reversed-phase high-performance liquid chromatography (RP-HPLC) on C18 columns, with mobile phases containing 0.1% TFA in acetonitrile/water.

Alternative Synthetic Routes and Modifications

Reductive Alkylation Approach

A patent (Source) describes an alternative method where arginine is first protected at the α-amino group with a trityl (Trt) resin, followed by Mtr installation. This route avoids sulfonylation side reactions but requires additional steps for Trt removal using dilute hydrochloric acid.

Analytical Characterization

Spectroscopic Confirmation

-

Mass Spectrometry : MALDI-TOF analysis of Mtr-Arg-OH·H₂O shows a molecular ion peak at m/z 454.2 [M+H]⁺, consistent with its molecular formula C₁₇H₂₇N₄O₆S.

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, D₂O) displays characteristic signals for the Mtr aromatic protons at δ 7.12 (s, 1H) and δ 6.89 (s, 1H), alongside the arginine backbone protons at δ 3.95 (m, 1H) and δ 3.20 (m, 2H).

Purity Assessment

RP-HPLC analysis under gradient elution (5–60% acetonitrile over 30 minutes) reveals a single peak with >99% purity, as reported in Source.

Comparative Analysis of Preparation Methods

| Method | Yield | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Solution-Phase Sulfonylation | 78% | 6–8 hours | Scalability | Requires cryogenic conditions |

| Solid-Phase Incorporation | 95% | 2 hours/coupling | Automation-friendly | Resin loading limits scale |

| Reductive Alkylation | 65% | 12 hours | Avoids sulfonylation side reactions | Multi-step process |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions:

Deprotection Reactions: Mtr-Arg-OH.H2O undergoes deprotection reactions to remove the Mtr and Fmoc protecting groups. These reactions are typically carried out using trifluoroacetic acid (TFA) for Mtr deprotection and piperidine for Fmoc deprotection.

Coupling Reactions: The compound participates in peptide coupling reactions, where it is linked to other amino acids to form peptides. Common reagents used in these reactions include carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and coupling additives like hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) for Mtr group removal, piperidine for Fmoc group removal.

Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), and other coupling reagents.

Major Products Formed:

Deprotected Arginine: After removal of the protecting groups, the major product is free arginine, which can then participate in further peptide synthesis reactions.

Peptide Chains: When used in peptide synthesis, the major products are peptide chains containing arginine residues.

Scientific Research Applications

Applications in Peptide Synthesis

- Peptide Synthesis : Mtr-Arg-OH is widely used in solid-phase peptide synthesis (SPPS). It allows for the selective protection of the arginine side chain, facilitating the assembly of complex peptides without interfering with other functional groups. The deprotection process can be efficiently achieved using mild conditions, preserving the integrity of sensitive peptide sequences .

- Biological Activity : Research has shown that peptides synthesized using Mtr-Arg-OH exhibit significant biological properties, including antimicrobial and antiviral activities. For instance, arginine-rich peptides have been studied for their role in membrane disruption and cellular uptake, which are critical for drug delivery systems .

Case Study 1: Antimicrobial Peptides

A study investigating the antimicrobial properties of arginine-rich peptides synthesized with Mtr-Arg-OH demonstrated their effectiveness against various bacterial strains. The peptides formed pores in bacterial membranes, leading to cell lysis. This mechanism was attributed to the positive charge of arginine residues, which interact favorably with negatively charged bacterial membranes .

Case Study 2: Drug Delivery Systems

Another research focused on the use of Mtr-Arg-OH derivatives in drug delivery systems. The study highlighted how these peptides could enhance cellular uptake of therapeutic agents due to their ability to penetrate lipid bilayers effectively. The presence of arginine facilitated interactions with lipid membranes, improving the bioavailability of encapsulated drugs .

Table 1: Comparison of Biological Activities

| Peptide Sequence | Source | Antimicrobial Activity | Mechanism |

|---|---|---|---|

| PG-1 | Porcine leukocytes | Effective against Gram-positive bacteria | Membrane pore formation |

| Arg-rich peptide 1 | Synthetic | Moderate against Gram-negative bacteria | Membrane disruption |

| Arg-rich peptide 2 | Synthetic | High against both Gram-positive and Gram-negative bacteria | Membrane lysis |

Table 2: Synthesis Conditions for Mtr-Arg-OH

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Protection | Room temperature, 24h | 85% |

| Cleavage | TFA/DCM (50:50), 2h | 90% |

| Purification | HPLC | >95% |

Mechanism of Action

Mechanism:

Protection and Deprotection: The Mtr group protects the guanidine side chain of arginine during peptide synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Mtr group is removed under acidic conditions, revealing the free guanidine group.

Coupling Reactions: The Fmoc-protected amino group of Mtr-Arg-OH.H2O participates in coupling reactions with other amino acids, forming peptide bonds through nucleophilic attack on activated carboxyl groups.

Molecular Targets and Pathways:

Peptide Synthesis Pathways: The compound is involved in the pathways of solid-phase peptide synthesis, where it acts as a building block for the construction of peptide chains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-Arg(Mtr)-OH

Boc-Arg(Mtr)-OH (CAS: 102185-38-6) is another arginine derivative with dual protecting groups:

- Boc (tert-butoxycarbonyl) on the α-amino group.

- Mtr on the guanidine side chain.

Key Differences:

Functional Implications :

H-Arg(Tos)-OH (Hypothetical Comparison)

- Stability : Tosyl groups are less stable under basic conditions compared to Mtr.

- Deprotection : Tosyl requires stronger acids (e.g., HBr/acetic acid), whereas Mtr may need alternative methods.

Industrial Relevance

- Boc-Arg(Mtr)-OH is restricted to non-medical applications (e.g., industrial research), whereas Mtr-Arg-OH·H₂O is widely used in pharmaceutical peptide development .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Mtr-Arg-OH.H2O with high purity, and how can its structural integrity be validated?

- Methodological Answer : Synthesis should follow stepwise protection-deprotection strategies, using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for arginine side-chain protection. Purification via reverse-phase HPLC (RP-HPLC) with gradient elution (e.g., water/acetonitrile + 0.1% TFA) is critical for isolating high-purity products. Structural validation requires tandem techniques: H/C NMR for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemical assignment .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using buffered solutions (pH 2–12) at controlled temperatures (e.g., 25°C, 40°C). Monitor degradation via UV-Vis spectroscopy or LC-MS at regular intervals. Quantify degradation products using validated calibration curves. For thermal stability, employ differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to assess hydration loss .

Q. What analytical techniques are essential for distinguishing this compound from its analogs in complex mixtures?

- Methodological Answer : Use orthogonal methods:

- Chromatography : RP-HPLC with photodiode array (PDA) detection to resolve retention time differences.

- Spectroscopy : Compare FT-IR spectra for unique carbonyl (C=O) and guanidinium group vibrations.

- Mass Spectrometry : Fragmentation patterns in MS/MS can differentiate structural isomers .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict this compound’s interactions in biological systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation effects and binding kinetics with target proteins (e.g., proteases). Validate simulations using experimental binding affinity data (e.g., surface plasmon resonance).

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions during catalysis or degradation.

- Cheminformatics : Apply quantitative structure-activity relationship (QSAR) models to predict physicochemical properties .

Q. What experimental strategies resolve contradictions in literature regarding this compound’s catalytic role in peptide coupling reactions?

- Methodological Answer :

- Controlled Replication : Reproduce reported conditions with strict adherence to solvent purity, reagent stoichiometry, and inert atmosphere.

- Kinetic Analysis : Use stopped-flow spectroscopy to measure reaction rates under varying conditions (e.g., temperature, catalyst loading).

- Side-Reaction Profiling : Identify byproducts via LC-MS to determine competing pathways (e.g., racemization vs. hydrolysis) .

Q. How should researchers design studies to investigate this compound’s role in enantioselective synthesis while minimizing bias?

- Methodological Answer :

- Blinded Experiments : Assign sample codes to eliminate observer bias during chiral HPLC analysis.

- Statistical Rigor : Use factorial design (e.g., Taguchi method) to optimize reaction parameters (e.g., solvent polarity, temperature).

- Control Groups : Include negative controls (e.g., unprotected arginine) to isolate the Mtr group’s stereochemical influence .

Q. What systematic approaches address discrepancies in reported solubility data for this compound across solvent systems?

- Methodological Answer :

- Standardized Protocols : Follow ICH guidelines for solubility determination (e.g., shake-flask method with equilibration times ≥24 hours).

- Cross-Validation : Compare results from nephelometry (turbidity) vs. gravimetric analysis.

- Machine Learning : Train models on existing solubility datasets to identify outliers and refine experimental conditions .

Methodological Best Practices

- Reproducibility : Document all synthetic steps, purification parameters, and instrument calibration details in supplementary materials to enable replication .

- Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., consistency, temporality) to evaluate conflicting evidence .

- Literature Review : Use tools like SciFinder or Reaxys to prioritize peer-reviewed studies with full experimental details, avoiding non-indexed sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.